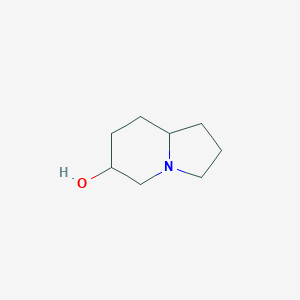
Octahydroindolizin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,8AS)-octahydroindolizin-6-ol , is a bicyclic organic compound with the following chemical structure:
Structure: C8H15NO
It features a six-membered ring fused to a seven-membered ring, resulting in a unique and intriguing molecular arrangement. Octahydroindolizin-6-ol is a colorless liquid with a molecular weight of approximately 141.21 g/mol .
Preparation Methods
Synthetic Routes:
The synthetic routes to obtain octahydroindolizin-6-ol involve cyclization reactions. One common method is the reduction of an appropriate precursor, such as an imine or an enamine. For example, the reduction of an imine derived from cyclohexanone and aniline can yield this compound .
Industrial Production:
While there isn’t extensive industrial production of this compound, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Octahydroindolizin-6-ol can participate in various chemical reactions:
Reduction: It readily undergoes reduction reactions due to the presence of the imine functional group. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Acid-Base Reactions: It behaves as a weak base, accepting protons under appropriate conditions.
Major products formed from these reactions include reduced derivatives and substituted octahydroindolizin-6-ols.
Scientific Research Applications
Octahydroindolizin-6-ol finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique ring system.
Natural Product Synthesis: It serves as a building block for the synthesis of alkaloids and other complex molecules.
Catalysis: Some derivatives exhibit catalytic activity in organic transformations.
Mechanism of Action
The exact mechanism by which octahydroindolizin-6-ol exerts its effects depends on its specific derivatives. it may interact with receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
Octahydroindolizin-6-ol shares structural features with other saturated bicyclic compounds, such as indolizidine alkaloids. its unique seven-membered ring sets it apart.
Similar Compounds
- Indolizidine
- Tetrahydroindolizinol
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2 |
InChI Key |
IMDUSAGUOHPKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(CN2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)


![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)

![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)


![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
